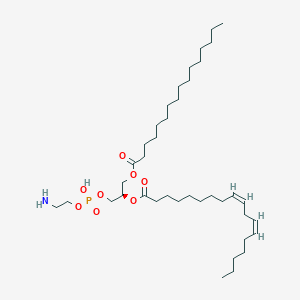

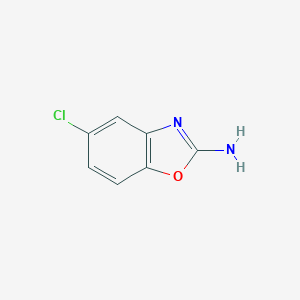

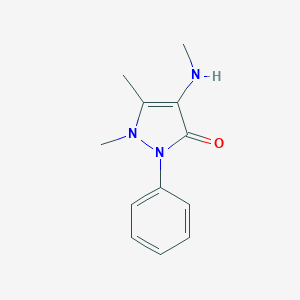

![molecular formula C32H49NO9 B029680 2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide CAS No. 94452-17-2](/img/structure/B29680.png)

2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research interest in complex organic molecules with oxychromen structures stems from their broad range of biological activities and potential applications in pharmaceuticals and materials science. These compounds often feature intricate molecular architectures that require sophisticated synthetic strategies for their assembly.

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions, including selective functionalization, protection-deprotection strategies, and stereoselective formations. For instance, a study on a related oxychromen compound, quercetin 3-D-galactoside, utilized DFT methods for conformer optimization, highlighting the importance of theoretical studies in predicting the most stable molecular conformations and facilitating synthesis planning (Aydın & Özpozan, 2020).

Molecular Structure Analysis

Determining the molecular structure of complex molecules typically involves a combination of spectroscopic techniques and computational methods. The aforementioned study also conducted HOMO-LUMO energy gap analyses and UV spectra calculations, essential for understanding the electronic properties and reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving these molecules can include carbonylation, as demonstrated in the synthesis of 5-hydroxy-2,3-dienoate esters and 2,3-dihydrofuran-3-ol derivatives from alkynyl epoxides (Piotti & Alper, 1997). These reactions are pivotal for extending the chemical diversity and functionalization of the core structure.

Wissenschaftliche Forschungsanwendungen

HOMO–LUMO, Conformational and Vibrational Spectroscopic Study

The compound was studied extensively for its electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps. Various conformers were analyzed using Density Functional Theory (DFT) methods. UV spectra calculations and hydrogen bond formations were also a part of this comprehensive study, providing deep insights into the molecule's intrinsic properties and behavior (Aydın & Özpozan, 2020).

Solubility and Physical Properties

Solubility Studies in Ethanol–Water Solutions

Investigations into the solubility of various sugars and compounds in ethanol-water mixtures were conducted. The research is crucial for understanding the behavior of compounds like the one , especially in different solvent environments, which is vital for various application processes (Gong, Wang, Zhang, & Qu, 2012).

Synthetic Studies

Asymmetric Synthesis and Derivative Formation

Innovative approaches in the asymmetric synthesis of long-chain polyols and derivatives were explored. These studies are foundational for complex molecular construction, paving the way for the synthesis of more sophisticated structures based on the compound (Schwenter & Vogel, 2000).

Bioactive Compound Studies

Isolation of Bioactive Compounds

Research identified a new cerebroside from the stem bark of Ficus polita Vahl (Moraceae), showcasing the potential of such compounds in various applications, including medicinal. The compound's structure was determined through spectroscopic methods, hinting at the complexity and potential bioactivity inherent in structures related to your compound of interest (Sandjo et al., 2010).

Eigenschaften

CAS-Nummer |

94452-17-2 |

|---|---|

Produktname |

2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |

Molekularformel |

C32H49NO9 |

Molekulargewicht |

591.7 g/mol |

IUPAC-Name |

2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |

InChI |

InChI=1S/C32H49NO9/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(2)31(39)33-23-17-22-21(3)16-27(35)40-24(22)18-25(23)41-32-30(38)29(37)28(36)26(19-34)42-32/h16-18,20,26,28-30,32,34,36-38H,4-15,19H2,1-3H3,(H,33,39)/t20?,26-,28+,29+,30-,32-/m1/s1 |

InChI-Schlüssel |

XDIAFMWEZYIYBM-XLACBCRZSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

SMILES |

CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |

Synonyme |

6-HDA-MUBF-GP 6-hexadecanoylamino-4-methylumbelliferyl-beta-galactopyranoside 6-hexadecanoylamino-4-methylumbelliferyl-galactopyranoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

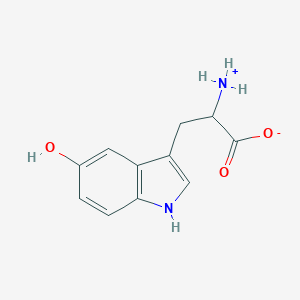

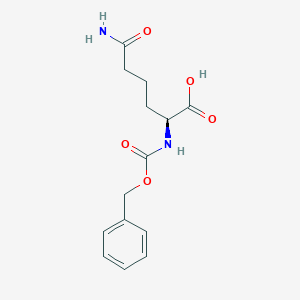

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)